molecular formula C7H5N3O2 B6145178 1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid CAS No. 1260672-64-7

1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid

Cat. No. B6145178
CAS RN: 1260672-64-7
M. Wt: 163.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrazolo[3,4-c]pyridine-4-carboxylic acid (1H-PPCA) is a heterocyclic organic compound belonging to the class of pyrazolopyridine carboxylic acids. It is an aromatic compound with a five-membered ring and two nitrogen atoms. It is an important intermediate in the synthesis of a variety of heterocyclic compounds. It has been used in many scientific research applications, including as a building block for organic synthesis, as a catalyst in organic reactions, and as an inhibitor of enzyme activity. The structure of 1H-PPCA has been widely studied and its properties have been well characterized.

Scientific Research Applications

1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid has been used in many scientific research applications. It has been used as a building block for organic synthesis, as a catalyst in organic reactions, and as an inhibitor of enzyme activity. It has been used to synthesize a variety of heterocyclic compounds, including pyrazolopyridines and pyrimidines. It has also been used to synthesize a variety of other organic compounds, such as amines, alcohols, and aldehydes.

Mechanism of Action

1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid acts as an inhibitor of enzyme activity by binding to the active site of the enzyme and blocking its action. It has been used to inhibit the activity of several enzymes, including proteases, lipases, and phosphatases.
Biochemical and Physiological Effects
1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid has been used in several biochemical and physiological studies. It has been used to study the effects of inhibitors on enzyme activity, as well as to study the structure and function of enzymes. It has also been used to study the effects of inhibitors on cell growth and metabolism.

Advantages and Limitations for Lab Experiments

1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid has several advantages and limitations for lab experiments. One advantage is that it is a relatively simple compound to synthesize, and it can be synthesized in high yield. It is also a relatively stable compound and can be stored for extended periods of time. One limitation is that it is not very soluble in water, so it must be dissolved in organic solvents for experiments.

Future Directions

The future of 1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid is promising. It is being investigated for its potential use in drug development, as well as for its potential applications in biotechnology and medical research. It could be used to develop new inhibitors of enzyme activity, as well as to study the structure and function of enzymes. It could also be used to study the effects of inhibitors on cell growth and metabolism. Additionally, it could be used to synthesize a variety of other organic compounds, such as amines, alcohols, and aldehydes.

Synthesis Methods

1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid can be synthesized through several methods. The most common method involves the reaction of 1,3-diketones with hydrazine, followed by oxidation with hydrogen peroxide. This method is simple and efficient, and has been used to synthesize 1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid in high yield. Other methods have also been developed, including the reaction of 1,3-diketones with hydrazine hydrate, followed by oxidation with chromium trioxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid involves the reaction of 2-cyanopyridine with hydrazine hydrate to form 1H-pyrazolo[3,4-c]pyridine. This intermediate is then oxidized to form 1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid.", "Starting Materials": ["2-cyanopyridine", "hydrazine hydrate", "oxidizing agent"], "Reaction": ["Step 1: React 2-cyanopyridine with hydrazine hydrate in the presence of a catalyst to form 1H-pyrazolo[3,4-c]pyridine.", "Step 2: Oxidize the intermediate 1H-pyrazolo[3,4-c]pyridine with an oxidizing agent to form 1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid."] }

CAS RN

1260672-64-7

Product Name

1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid

Molecular Formula

C7H5N3O2

Molecular Weight

163.1

Purity

95

Origin of Product

United States

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